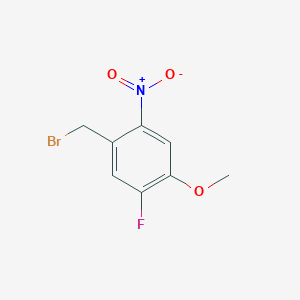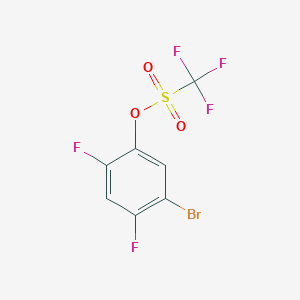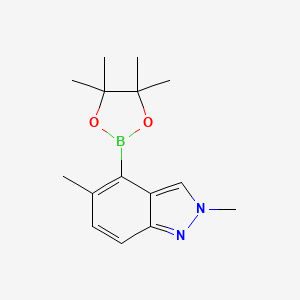
1-(2-(Difluoromethyl)-4-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of difluoromethyl and nitrophenyl groups attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-4-nitrophenyl)ethan-1-one typically involves the introduction of difluoromethyl and nitrophenyl groups onto an ethanone structure. One common method involves the reaction of 2-(difluoromethyl)aniline with 4-nitrobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Difluoromethyl)-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Reduction: 1-(2-(Aminomethyl)-4-nitrophenyl)ethan-1-one.
Oxidation: 1-(2-(Difluoromethyl)-4-carboxyphenyl)ethan-1-one.
Substitution: 1-(2-(Difluoromethyl)-4-bromophenyl)ethan-1-one.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-4-nitrophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethyl)-4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and electrostatic interactions. The nitrophenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
1-(2,4-Difluorophenyl)ethan-1-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(2-(Trifluoromethyl)-4-nitrophenyl)ethan-1-one: Contains a trifluoromethyl group instead of a difluoromethyl group, which can alter its chemical properties and biological effects.
1-(2-(Difluoromethyl)-4-aminophenyl)ethan-1-one:
Uniqueness: 1-(2-(Difluoromethyl)-4-nitrophenyl)ethan-1-one is unique due to the presence of both difluoromethyl and nitrophenyl groups, which confer distinct chemical properties and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C9H7F2NO3 |
|---|---|
Poids moléculaire |
215.15 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-4-nitrophenyl]ethanone |
InChI |
InChI=1S/C9H7F2NO3/c1-5(13)7-3-2-6(12(14)15)4-8(7)9(10)11/h2-4,9H,1H3 |
Clé InChI |
CTCGDQVXQXSGNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


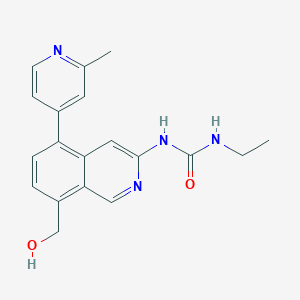
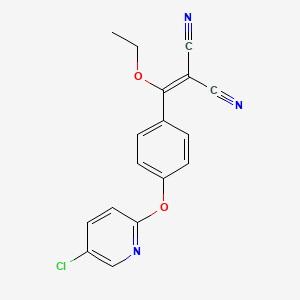
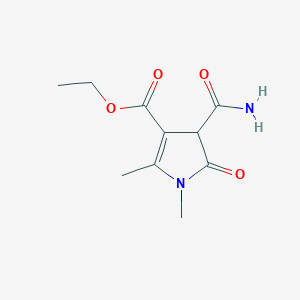
![Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
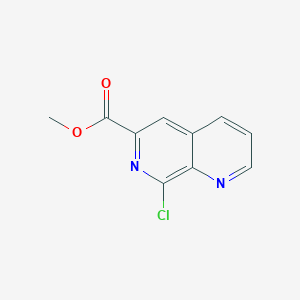
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)
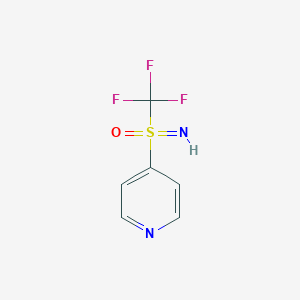
![1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)

![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
